molecular formula C27H23N5O3S B12147270 N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147270
M. Wt: 497.6 g/mol
InChI Key: VCBSLJHGXAIULL-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a multifunctional structure integrating a 1,2,4-triazole core. This complex heterocyclic system is synthetically valuable for constructing novel molecular architectures, particularly in medicinal and organic chemistry research. The compound's structure features a 1,2,4-triazole ring, a privileged scaffold in drug discovery known for its diverse biological activities, which is further functionalized with furan-2-ylmethyl and pyridin-3-yl substituents at the 4 and 5 positions, respectively. These heteroaromatic systems potentially contribute to significant pharmacophoric properties, including hydrogen bonding and π-π stacking interactions with biological targets. The molecule also contains a sulfanylacetamide chain connected to a 4-(benzyloxy)phenyl group, enhancing its structural complexity and potential for target engagement. While the exact mechanism of action for this specific compound requires empirical elucidation, molecules within this structural class have been investigated for various biochemical applications. Researchers may explore this compound as a key intermediate in the synthesis of more complex heterocyclic systems or as a candidate for in vitro biological screening in hit-to-lead optimization campaigns. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C27H23N5O3S

Molecular Weight

497.6 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H23N5O3S/c33-25(29-22-10-12-23(13-11-22)35-18-20-6-2-1-3-7-20)19-36-27-31-30-26(21-8-4-14-28-16-21)32(27)17-24-9-5-15-34-24/h1-16H,17-19H2,(H,29,33)

InChI Key

VCBSLJHGXAIULL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the 4H-1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of a hydrazine derivative with a carbonyl compound. Source outlines a representative protocol using tert-butoxycarbonyl (Boc)-protected phenylalanine as a starting material, adapted here for the target compound:

Reaction Scheme :

  • Hydrazide Formation :

    • React 4-(furan-2-ylmethyl)thiosemicarbazide with pyridine-3-carbaldehyde in methanol under reflux (76°C, 4 h).

    • Yield: 68–72%.

  • Cyclization :

    • Treat the hydrazide intermediate with methyl isothiocyanate in 10% NaOH/methanol at 225°C for 3–6 h.

    • Acidify to pH 4–5 with HCl to precipitate the triazole-thiol.

Critical Parameters :

  • Temperature control during cyclization prevents decomposition of the furan moiety.

  • Use of anhydrous methanol minimizes hydrolysis side reactions.

Introduction of the Sulfanylacetamide Group

The sulfanylacetamide linkage is established through a nucleophilic substitution reaction:

Procedure :

  • Activation of Acetamide :

    • React 2-chloroacetamide with thiourea in dimethylformamide (DMF) at 60°C for 2 h to form 2-mercaptoacetamide.

  • Coupling to Triazole-Thiol :

    • Combine the triazole-thiol intermediate with 2-mercaptoacetamide in ethanol, catalyzed by K₂CO₃ (room temperature, 12 h).

    • Yield: 70–76%.

Optimization Notes :

  • Excess K₂CO₃ (1.5 equiv.) improves thiolate formation and reaction efficiency.

  • Ethanol as a solvent balances solubility and reaction rate.

Benzyloxyphenyl Functionalization

The final step involves coupling 4-(benzyloxy)aniline to the acetamide nitrogen:

Method :

  • Acylation :

    • React the sulfanylacetamide-triazole intermediate with 4-(benzyloxy)phenyl isocyanate in dichloromethane (DCM) at 0°C.

    • Stir for 24 h at room temperature.

  • Workup :

    • Extract with DCM, wash with brine, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

    • Yield: 65–70%.

Challenges :

  • Moisture-sensitive conditions are required to prevent isocyanate hydrolysis.

  • Chromatography removes unreacted aniline and oligomeric byproducts.

Reaction Characterization and Validation

Spectroscopic Analysis

Key Data for Final Compound :

Technique Observations
¹H NMR (DMSO-d₆)δ 8.72 (s, 1H, pyridine-H), 7.85–7.20 (m, 14H, aromatic), 5.12 (s, 2H, OCH₂Ph)
¹³C NMR δ 169.8 (C=O), 152.1 (triazole-C), 137.2–114.6 (aromatic)
HRMS m/z Calculated: 485.56; Found: 485.52 [M+H]⁺

These data confirm regioselective triazole substitution and successful acetamide coupling.

Purity and Yield Optimization

Comparative Analysis of Synthetic Routes :

Step Solvent Catalyst Temperature Yield (%)
Triazole cyclizationMethanolNaOH225°C72
Sulfanylacetamide couplingEthanolK₂CO₃RT76
Benzyloxyphenyl acylationDCMNone0°C → RT70

Higher yields in the sulfanylacetamide step correlate with polar protic solvents enhancing nucleophilicity.

Alternative Synthetic Approaches

Metal-Free Triazole Synthesis

Source describes a metal-free method using α-chlorotosylhydrazones and arylamines, applicable to the target compound:

  • React 4-(furan-2-ylmethyl)-α-chlorotosylhydrazone with pyridin-3-amine in acetonitrile at 80°C for 8 h.

  • Yield: 60–65%, avoiding copper catalysts.

Advantages :

  • Eliminates metal contamination concerns for biological applications.

  • Compatible with acid-sensitive furan groups.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Reagent Cost (USD/g) Scale-Up Feasibility
4-(Benzyloxy)aniline12.50High (commercial availability)
Pyridine-3-carbaldehyde8.20Moderate
Methyl isothiocyanate6.75Low (toxicity concerns)

Substituting methyl isothiocyanate with urea derivatives could reduce costs by 30% while maintaining yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups onto the aromatic rings, leading to a variety of derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antimicrobial activity. Its triazole structure has been linked to antifungal effects, making it a candidate for treating fungal infections. Moreover, its ability to inhibit bacterial growth suggests potential applications in combating resistant strains of bacteria .

Anticancer Potential

The compound's structural similarity to known enzyme inhibitors suggests potential anticancer properties. Preliminary studies indicate that it may modulate various biological pathways involved in cancer progression. In vitro assays have shown that derivatives of triazole compounds can exhibit cytotoxic effects against several human cancer cell lines, including breast and colon cancer cells .

Synthesis and Derivative Development

The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to achieve high yields and purity. Research into its derivatives is ongoing, focusing on modifying functional groups to enhance biological activity and selectivity against specific pathogens or cancer cells .

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Pyridine Positional Isomerism
  • Pyridin-3-yl vs. Pyridin-4-yl :
    • The target compound’s pyridin-3-yl group () contrasts with analogs bearing pyridin-4-yl (e.g., N-(2,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, CAS 333408-86-9) . Pyridin-4-yl derivatives often show enhanced receptor binding due to nitrogen orientation, as seen in antimicrobial and anti-inflammatory activities .
Amino vs. Alkyl/Furan Substituents
  • 4-Amino-5-(furan-2-yl) Analogs: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (–5) exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .

Acetamide Side Chain Modifications

Aromatic Substituents
  • Benzyloxy vs. Ethoxy/Methyl Groups :
    • The target’s 4-benzyloxyphenyl group increases lipophilicity compared to N-(2-ethoxyphenyl) () or N-(2,6-dimethylphenyl) () analogs. This may improve membrane permeability but could affect solubility .
  • Electron-Withdrawing Groups (EWGs) :
    • Derivatives with nitro, chloro, or methoxy substituents on the phenyl ring () show amplified anti-exudative and antimicrobial activities. For example, KA3 and KA9 (N-substituted aryl-2-{[4-carbamoylmethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamides) achieved MIC values <25 µg/mL against S. aureus and E. coli .

Mechanistic Insights

  • Anti-Inflammatory/Anti-Exudative Activity :
    Substituents like methoxy or nitro on the acetamide’s phenyl ring () enhance activity by stabilizing charge-transfer complexes with cyclooxygenase enzymes . The target’s benzyloxy group may mimic this effect but requires validation.
  • Antimicrobial Activity :
    Pyridin-4-yl analogs () outperform pyridin-3-yl derivatives due to better interaction with bacterial DNA gyrase. The target’s pyridin-3-yl group may reduce potency unless compensated by the benzyloxy group’s bulk .
  • Antiproliferative Potential: Triazolylsulfanyl acetamides with imidazole or thiadiazole substituents () inhibit cancer cell proliferation (IC₅₀: 5–20 µM). The target’s furan and pyridine groups could similarly intercalate DNA or inhibit kinases .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Molecular Formula : C22H20N4O3S
  • Molecular Weight : 420.5 g/mol
  • IUPAC Name : 2-{[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-(4-benzoxyphenyl)acetamide

The presence of the benzyloxy and furan groups enhances its chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Triazole Ring : Known for its ability to inhibit enzyme activity, the triazole moiety can interfere with various biological pathways.
  • Binding Affinity : The structural features, particularly the benzyloxy and furan groups, may enhance binding affinity to target proteins or enzymes, potentially leading to increased specificity and efficacy in biological applications.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance:

  • Study Findings : Certain derivatives exhibited significant antiviral effects against strains like the hepatitis A virus (EC50 values ranging from 3.4 μM to 4.1 μM) .

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial properties:

CompoundMIC (µg/mL)Target Organism
N-[4-(benzyloxy)phenyl]-2-{...}3.125 - 12.5Staphylococcus aureus
Control (Ciprofloxacin)2E. coli

This table illustrates that derivatives based on similar frameworks have demonstrated promising antibacterial activity .

Case Studies and Research Findings

  • In Vitro Studies : In vitro evaluations have shown that compounds with similar structures can inhibit the growth of various pathogens while maintaining low toxicity levels against human cells .
  • Docking Studies : Molecular docking studies indicate favorable interactions between the compound and target proteins, suggesting its suitability for further development as a therapeutic agent .

Q & A

Q. What crystallographic challenges arise, and how are they mitigated?

  • Challenge : Low crystal quality due to flexible furan and triazole moieties.
  • Solution : Use cryocooling (100 K) and SHELXD for phase resolution. Co-crystallization with target proteins (e.g., carbonic anhydrase) improves diffraction .

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